![molecular formula C14H14N4O2 B13887211 5-(3-methoxyanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13887211.png)
5-(3-methoxyanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-methoxyanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This class of compounds is known for its diverse biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties . The unique structure of this compound makes it a valuable target for synthetic and medicinal chemistry research.
Vorbereitungsmethoden
The synthesis of 5-(3-methoxyanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) . This reaction leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives through the involvement of the acetyl methyl group and the amide carbonyl moiety in the cyclization process .
Analyse Chemischer Reaktionen
5-(3-methoxyanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like benzylamine (BnNH2) or other amines . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include derivatives with modified functional groups at specific positions on the pyrido[2,3-d]pyrimidine core .
Wissenschaftliche Forschungsanwendungen
5-(3-methoxyanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one has been extensively studied for its potential applications in various scientific fields. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has shown promise as an antiproliferative agent, particularly in the inhibition of cyclin-dependent kinases (CDKs) and protein tyrosine kinases (PTKs) . Additionally, it has been investigated for its antimicrobial and anti-inflammatory properties, making it a potential candidate for the development of new therapeutic agents .
Wirkmechanismus
The mechanism of action of 5-(3-methoxyanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one involves its interaction with specific molecular targets, such as CDKs and PTKs. By inhibiting these enzymes, the compound can interfere with cell cycle progression and signal transduction pathways, leading to the suppression of cell proliferation and the induction of apoptosis in cancer cells . The exact molecular pathways involved may vary depending on the specific biological context and the type of cells being targeted .
Vergleich Mit ähnlichen Verbindungen
5-(3-methoxyanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one can be compared to other pyrido[2,3-d]pyrimidine derivatives, such as API-1, TKI-28, and CDK-4 inhibitors . These compounds share a similar core structure but differ in their functional groups and specific biological activities. For example, API-1 is known for its antiproliferative activity, while TKI-28 and CDK-4 inhibitors target tyrosine kinases and cyclin-dependent kinases, respectively . The unique combination of functional groups in this compound contributes to its distinct biological properties and potential therapeutic applications .
Eigenschaften
Molekularformel |
C14H14N4O2 |
|---|---|
Molekulargewicht |
270.29 g/mol |
IUPAC-Name |
5-(3-methoxyanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C14H14N4O2/c1-20-10-4-2-3-9(7-10)17-12-5-6-15-13-11(12)8-16-14(19)18-13/h2-7H,8H2,1H3,(H3,15,16,17,18,19) |
InChI-Schlüssel |
LPZGBQYZGIBPAY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)NC2=C3CNC(=O)NC3=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


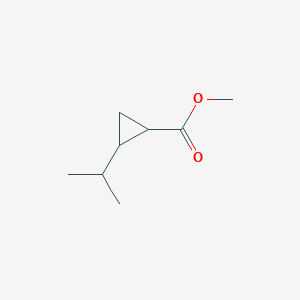
![2-oxo-2-[(2-thienylmethyl)amino]Acetic acid](/img/structure/B13887137.png)
![tert-butyl N-[1-[(2-bromoacetyl)-cyclopentylamino]propan-2-yl]carbamate](/img/structure/B13887138.png)
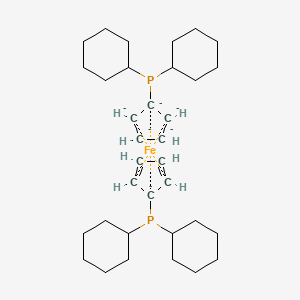
![[(1R,3R,5R)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride](/img/structure/B13887157.png)
![5-hydroxy-2-[3-(6-methoxypyrazin-2-yl)phenyl]-1H-pyrimidin-6-one](/img/structure/B13887162.png)
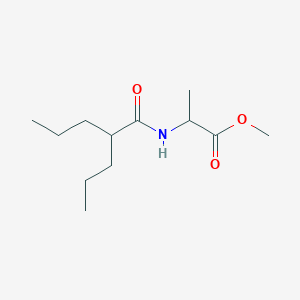
![4-bromo-2-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13887170.png)
![4-azido-2-hydroxy-N-[(3,4,5,6-tetrahydroxyoxan-2-yl)methyl]benzamide](/img/structure/B13887175.png)

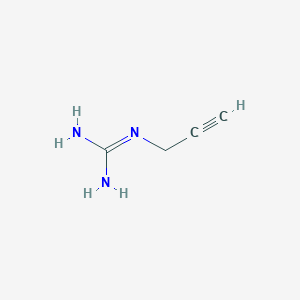
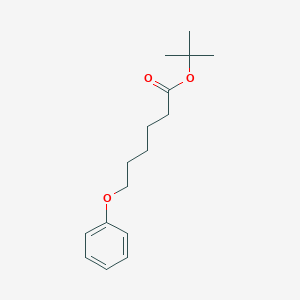
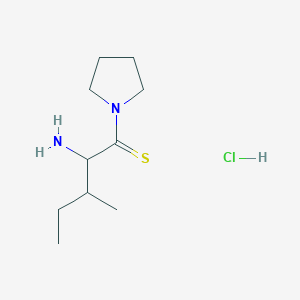
![2-[1-(Benzylamino)-2-methyl-cyclopropyl]ethanol](/img/structure/B13887213.png)
